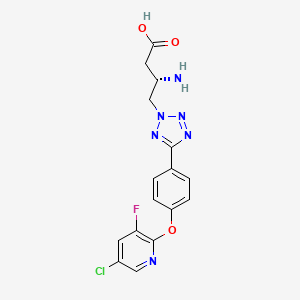

![molecular formula C25H30N2O5 B3025751 2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenyl-d5-propyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid](/img/structure/B3025751.png)

2-[(2S)-2-[[(1S)-1-(ethoxycarbonyl)-3-phenyl-d5-propyl]amino]-1-oxopropyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid

Descripción general

Descripción

Quinapril-d5: es una forma deuterada de Quinapril, que es un inhibidor de la enzima convertidora de angiotensina (ECA). Quinapril-d5 se utiliza principalmente como un estándar interno para la cuantificación de Quinapril mediante cromatografía de gases (GC) o cromatografía líquida-espectrometría de masas (LC-MS) . El propio Quinapril es un profármaco que se convierte en su forma activa, Quinaprilat, en el cuerpo. Se utiliza comúnmente en el tratamiento de la hipertensión, la insuficiencia cardíaca y la nefropatía diabética .

Aplicaciones Científicas De Investigación

Quinapril-d5 se utiliza ampliamente en la investigación científica, particularmente en las siguientes áreas:

Química analítica: Se utiliza como un estándar interno en GC y LC-MS para la cuantificación de Quinapril

Farmacocinética: Ayuda a estudiar las propiedades farmacocinéticas de Quinapril proporcionando una referencia isotópica estable.

Investigación cardiovascular: Se utiliza en estudios relacionados con la hipertensión, la insuficiencia cardíaca y otros trastornos cardiovasculares.

Desarrollo de fármacos: Ayuda en el desarrollo y validación de métodos analíticos para nuevas formulaciones de fármacos.

Mecanismo De Acción

Quinapril-d5, al igual que Quinapril, inhibe la enzima convertidora de angiotensina (ECA). Esta enzima cataliza la conversión de angiotensina I a angiotensina II, un potente vasoconstrictor. Al inhibir la ECA, Quinapril-d5 reduce los niveles de angiotensina II, lo que lleva a la vasodilatación y la disminución de la presión arterial . El objetivo molecular principal es la enzima ECA, y la vía implica el sistema renina-angiotensina-aldosterona .

Análisis Bioquímico

Biochemical Properties

Quinapril-d5, like its non-deuterated form, is expected to interact with ACE, an enzyme that catalyzes the conversion of angiotensin I to angiotensin II . Angiotensin II is a potent vasoconstrictor that plays a crucial role in regulating blood pressure . By inhibiting ACE, Quinapril-d5 reduces the formation of angiotensin II, leading to vasodilation and a reduction in blood pressure .

Cellular Effects

Quinapril-d5 is expected to exert similar cellular effects as Quinapril. It has been shown that Quinapril improves ventricular and endothelial function in patients with various cardiovascular disorders . These effects are mediated through the binding of quinaprilat, the active metabolite of Quinapril, to both tissue and plasma ACE . This binding inhibits the conversion of angiotensin I to angiotensin II, thereby reducing vasoconstriction and blood pressure .

Molecular Mechanism

The molecular mechanism of action of Quinapril-d5 involves the inhibition of ACE . By binding to ACE, Quinapril-d5 prevents the conversion of angiotensin I to angiotensin II . This leads to a decrease in angiotensin II levels, resulting in vasodilation and a reduction in blood pressure . The binding of Quinapril-d5 to ACE is likely to involve interactions with key amino acid residues within the active site of the enzyme .

Temporal Effects in Laboratory Settings

Based on the known properties of Quinapril, it can be inferred that the effects of Quinapril-d5 would be observed shortly after administration and would persist for a duration consistent with the pharmacokinetics of the drug .

Dosage Effects in Animal Models

The effects of Quinapril-d5 at different dosages in animal models have not been specifically studied. Studies on Quinapril have shown that its effects are dose-dependent . Higher doses of Quinapril result in a greater reduction in blood pressure, but may also increase the risk of adverse effects .

Metabolic Pathways

Quinapril-d5 is expected to undergo the same metabolic pathway as Quinapril. After absorption, Quinapril is rapidly de-esterified to quinaprilat, the active diacid metabolite . This conversion is likely to involve esterases and other enzymes present in the liver .

Transport and Distribution

Based on the properties of Quinapril, it can be inferred that Quinapril-d5 would be distributed throughout the body via the bloodstream, reaching tissues where ACE is present .

Subcellular Localization

Given that its target, ACE, is a membrane-bound enzyme, it is likely that Quinapril-d5 would localize to the cell membrane where it could interact with ACE .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Quinapril-d5 implica la incorporación de átomos de deuterio en la molécula de Quinapril. Un método común incluye la reacción del éster etílico del ácido (2S,4S)-2-(4-metil-2,5-dioxo-oxazolidin-3-il)-4-fenilbutírico con el éster terc-butílico del ácido (3S)-1,2,3,4-tetrahidroisoquinolina-3-carboxílico para producir éster terc-butílico de Quinapril. Este intermedio se hace reaccionar entonces con un ácido para producir Quinapril o una sal de adición ácida de Quinapril .

Métodos de producción industrial: La producción industrial de Quinapril-d5 sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción para asegurar un alto rendimiento y pureza. El uso de reactivos y disolventes deuterados es crucial en la síntesis industrial para lograr el marcado isotópico deseado .

Análisis De Reacciones Químicas

Tipos de reacciones: Quinapril-d5 se somete a varias reacciones químicas, entre ellas:

Hidrólisis: Quinapril-d5 puede hidrolizarse para formar Quinaprilat-d5, el metabolito activo.

Ciclación: Quinapril-d5 puede sufrir una ciclación para formar derivados de diketopiperazina.

Reactivos y condiciones comunes:

Hidrólisis: Generalmente se lleva a cabo en soluciones acuosas en condiciones ácidas o básicas.

Ciclación: A menudo implica calentamiento a reflujo con catalizadores adecuados.

Productos principales:

Quinaprilat-d5: Formado a través de la hidrólisis.

Derivados de diketopiperazina: Formados a través de la ciclación.

Comparación Con Compuestos Similares

Compuestos similares:

Lisinopril: Otro inhibidor de la ECA utilizado para tratar la hipertensión y la insuficiencia cardíaca.

Singularidad de Quinapril-d5: Quinapril-d5 es único debido a su marcado con deuterio, que proporciona una estabilidad mejorada y permite una cuantificación precisa en estudios analíticos. Este marcado isotópico lo hace particularmente valioso en la investigación farmacocinética y farmacodinámica .

Propiedades

IUPAC Name |

(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O5/c1-3-32-25(31)21(14-13-18-9-5-4-6-10-18)26-17(2)23(28)27-16-20-12-8-7-11-19(20)15-22(27)24(29)30/h4-12,17,21-22,26H,3,13-16H2,1-2H3,(H,29,30)/t17-,21-,22-/m0/s1/i4D,5D,6D,9D,10D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDRRTOADPPCHY-BNPIMZLHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O)[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propan-2-yl (2S)-2-[[[(2R,3R,4R)-5-[2-amino-6-(methylamino)purin-9-yl]-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B3025670.png)

![2-[[(4S)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate](/img/structure/B3025675.png)

![5-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-4-hydroxy-3,6-dioxo-2-pentyl-1,4-cyclohexadiene-1-carboxylic acid](/img/structure/B3025688.png)

![N-(2-phenylethyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride](/img/structure/B3025692.png)